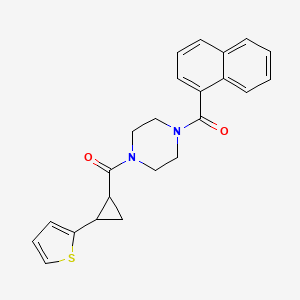

(4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C23H22N2O2S and its molecular weight is 390.5. The purity is usually 95%.

BenchChem offers high-quality (4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Befunde: Die Verbindungen zeigen vielversprechende Aktivität gegen gramnegative Stämme und hemmen die Biofilmbildung bei grampositiven Stämmen .

- Ergebnisse: Während sie keine antifungale Wirkung gegen bestimmte Candida-Stämme zeigten, zeigten bestimmte Verbindungen fungizide Aktivität gegen andere .

- Bedeutung: Die Hemmung von PARP kann sich auf DNA-Reparaturmechanismen auswirken und möglicherweise die Krebsbehandlung verbessern .

Antibakterielle Aktivität

Antimykotisches Potenzial

Poly(ADP-Ribose) Polymerase (PARP)-Inhibition

Chemische Biologie und Wirkstoffdesign

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with microbial cells and DNA gyrase , a type II topoisomerase found in bacteria and plants .

Mode of Action

The compound is taken up by microbial cells, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of DNA gyrase . DNA gyrase is responsible for introducing negative supercoils into DNA, which is crucial for replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA gyrase can disrupt the normal functioning of the enzyme, leading to the inhibition of DNA replication and transcription . This can result in the death of microbial cells .

Result of Action

The compound’s action results in the disruption of microbial cells and the inhibition of DNA gyrase . This can lead to the death of the cells, providing a potential mechanism for its antimicrobial activity .

Biologische Aktivität

The compound (4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a synthetic derivative that has garnered interest in the realm of pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its interactions at the molecular level, its therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a naphthoyl group and a cyclopropyl moiety with a thiophene substituent. This unique structure may influence its biological properties, particularly its receptor binding affinity and activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant interactions with various receptors, particularly in the central nervous system (CNS). The following sections detail specific biological activities associated with (4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone.

1. Cannabinoid Receptor Interactions

Preliminary studies suggest that compounds in the piperazine class can act as inverse agonists at cannabinoid receptors, particularly CB1. Inverse agonists are known to stabilize the inactive form of receptors, leading to reduced signaling activity. For example, LDK1229, a related benzhydryl piperazine analog, demonstrated selective binding to CB1 with a Ki value of 220 nM, indicating potential for anorectic effects without the psychiatric side effects commonly associated with earlier CB1 antagonists like rimonabant .

3. Neuroprotective Effects

Compounds similar to (4-(1-Naphthoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone have been investigated for neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Mechanism of Action | Target Receptor | Ki Value (nM) | Observed Effects |

|---|---|---|---|---|

| LDK1229 | Inverse agonist | CB1 | 220 | Anorectic effects without psychiatric side effects |

| (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone | Inverse agonist | CB1 | 200 | Reduction in G protein coupling activity |

| (4-(Naphthoyl)piperazin-1-yl)(thiophene derivative) | Potential antidepressant | 5-HT receptors | TBD | Antidepressant-like effects in animal models |

Case Studies

Case Study 1: Anorectic Effects

In a controlled study involving LDK1229, subjects exhibited significant weight loss attributed to appetite suppression mediated by CB1 receptor antagonism. This study highlighted the potential therapeutic application of piperazine derivatives in obesity management .

Case Study 2: Neuroprotection

A separate study assessed the neuroprotective effects of related piperazine compounds in models of neurodegeneration. Results indicated a decrease in neuronal cell death and improved cognitive function post-treatment, suggesting potential applications for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-22(18-8-3-6-16-5-1-2-7-17(16)18)24-10-12-25(13-11-24)23(27)20-15-19(20)21-9-4-14-28-21/h1-9,14,19-20H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULMGXWNAOLRRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.